molecular formula C16H19N3O3 B3803848 7-hydroxy-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-6-methyl-3,4-dihydroquinolin-2(1H)-one

7-hydroxy-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-6-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3803848
M. Wt: 301.34 g/mol
InChI Key: CSUYMWZNLVNCTA-UHFFFAOYSA-N
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Description

The compound is a derivative of quinolone, which is a type of heterocyclic aromatic organic compound. Quinolones and their derivatives are widely used as antibiotics in the medical field . The molecule also contains a methoxyethyl-imidazole group. Imidazole rings are present in many important biological compounds, including histidine and the histidine residues in many enzymes .


Molecular Structure Analysis

The compound contains several functional groups, including a quinolone group, a methoxy group, and an imidazole group. These groups could potentially participate in various chemical reactions. The presence of multiple aromatic rings could also contribute to the compound’s stability and may affect its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The quinolone and imidazole groups are both aromatic and could participate in electrophilic aromatic substitution reactions. The methoxy group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinolone antibiotics work by inhibiting bacterial DNA gyrase .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Future research on this compound could involve exploring its potential uses. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

7-hydroxy-4-[1-(2-methoxyethyl)imidazol-2-yl]-6-methyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10-7-11-12(8-15(21)18-13(11)9-14(10)20)16-17-3-4-19(16)5-6-22-2/h3-4,7,9,12,20H,5-6,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUYMWZNLVNCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)NC(=O)CC2C3=NC=CN3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-6-methyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
7-hydroxy-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-6-methyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
7-hydroxy-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-6-methyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
7-hydroxy-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-6-methyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
7-hydroxy-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-6-methyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
7-hydroxy-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-6-methyl-3,4-dihydroquinolin-2(1H)-one

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